N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of benzodioxin, quinoxaline, and piperidine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and quinoxaline intermediates. The benzodioxin intermediate can be synthesized by reacting 1,4-benzodioxane with appropriate reagents under controlled conditions. The quinoxaline intermediate is prepared by reacting o-phenylenediamine with a suitable diketone.
The final step involves the coupling of the benzodioxin and quinoxaline intermediates with piperidine-4-carboxamide under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromobenzene sulfonamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Similar structure with a methoxybenzamide group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is unique due to its combination of benzodioxin, quinoxaline, and piperidine moieties This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(24-16-5-6-19-20(13-16)29-12-11-28-19)15-7-9-26(10-8-15)21-14-23-17-3-1-2-4-18(17)25-21/h1-6,13-15H,7-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACJGFUOTQURMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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